2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioicaciddisodiumsalt
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Overview
Description
The compound 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt is a synthetic organic molecule It is notable for its complex structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt involves multiple reaction steps:
Formation of the Benzoxazole Ring: : This is typically achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Naphthalene Unit: : This step involves coupling the benzoxazole with a naphthyl halide via a Suzuki coupling reaction, employing a palladium catalyst.
Attachment of the Pentyl Chain: : A Williamson ether synthesis is employed to attach the pentyl chain to the naphthalene unit.
Formation of Propanedioic Acid Derivative: : Finally, the pentyl group is functionalized with propanedioic acid, and the compound is converted to its disodium salt form via neutralization with sodium hydroxide.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is scaled up using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a critical role in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: : Reduction reactions, typically using lithium aluminum hydride or sodium borohydride, can convert ketone or aldehyde functional groups within the compound to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the benzoxazole or naphthalene rings, with halogens being common leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid, or m-chloroperoxybenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in dry ether, or sodium borohydride in ethanol.
Substitution: : Halide ions in acetone or DMSO, often with a base like potassium carbonate.
Major Products
Oxidation Products: : Epoxides, hydroxylated compounds.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Halo-substituted benzoxazole or naphthalene derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology
Medicine
Preliminary studies suggest it may be used as a diagnostic marker for certain diseases.
Industry
It is utilized in the development of advanced polymers and materials, owing to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound’s effects are primarily due to its interaction with specific enzymes or receptors in biological systems. Its benzoxazole moiety is known to intercalate with DNA, potentially inhibiting replication and transcription. The naphthalene unit can engage in π-π stacking interactions, further stabilizing its binding to molecular targets.
Comparison with Similar Compounds
Unique Features
The combination of benzoxazole and naphthalene units provides unique fluorescence properties.
The pentyl linker offers flexibility, allowing the compound to adopt various conformations.
Similar Compounds
2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]phenyl]oxy]pentyl]propanedioic acid disodium salt
2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-1-naphthalenyl]oxy]pentyl]butanedioic acid disodium salt
By comparing the structural, reactive, and functional properties of 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt with these similar compounds, its unique applications and potential can be further understood and explored.
Properties
Molecular Formula |
C29H29NNa2O6 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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